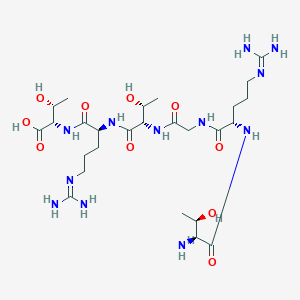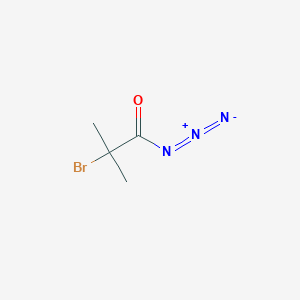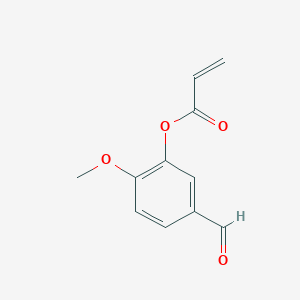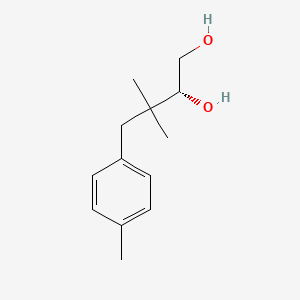
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a complex peptide compound It is characterized by the presence of multiple threonine and ornithine residues, along with diaminomethylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine residues, leading to the formation of oxo derivatives.
Reduction: The diaminomethylidene groups can be reduced to yield corresponding amines.
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like carbodiimides (e.g., EDC) are used for coupling reactions.
Major Products
The major products formed from these reactions include oxidized threonine derivatives, reduced amine forms of the diaminomethylidene groups, and various substituted peptides.
Wissenschaftliche Forschungsanwendungen
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialized biomaterials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to active sites, while the threonine and ornithine residues contribute to the overall stability and specificity of the interaction. The compound can modulate various biochemical pathways, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-leucine
- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine
- L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
Uniqueness
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
872438-51-2 |
|---|---|
Molekularformel |
C26H50N12O10 |
Molekulargewicht |
690.8 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H50N12O10/c1-11(39)17(27)22(45)35-14(6-4-8-32-25(28)29)20(43)34-10-16(42)37-18(12(2)40)23(46)36-15(7-5-9-33-26(30)31)21(44)38-19(13(3)41)24(47)48/h11-15,17-19,39-41H,4-10,27H2,1-3H3,(H,34,43)(H,35,45)(H,36,46)(H,37,42)(H,38,44)(H,47,48)(H4,28,29,32)(H4,30,31,33)/t11-,12-,13-,14+,15+,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
FXTKCSGJTGRZHH-DXTGJJGZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)



![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)

propanedinitrile](/img/structure/B12593072.png)

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)




